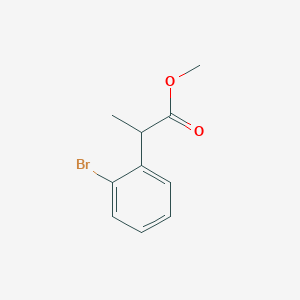

Methyl 2-(2-bromophenyl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

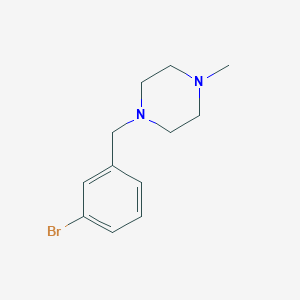

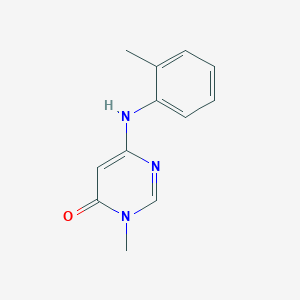

“Methyl 2-(2-bromophenyl)propanoate” is a chemical compound with the molecular formula C10H11BrO2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-bromophenyl)propanoate” consists of a methyl ester group attached to a 2-bromophenyl group . The bromine atom is attached to the second carbon of the phenyl ring .Chemical Reactions Analysis

“Methyl 2-(2-bromophenyl)propanoate” can participate in various chemical reactions due to the presence of the bromine atom, which can act as a leaving group, and the ester group, which can undergo nucleophilic attack. For example, it can undergo a base-mediated decarboxylative annulation with ynones .Physical And Chemical Properties Analysis

“Methyl 2-(2-bromophenyl)propanoate” is a liquid at room temperature . It has a molecular weight of 243.1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Phenolic Compounds

A study by Ren et al. (2021) in "Phytochemistry Letters" explored the synthesis of new phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, from the tender leaves of Eucommia ulmoides Oliv. These compounds demonstrated modest inhibitory activities in macrophage cells, suggesting potential for anti-inflammatory research applications (Ren et al., 2021).

Production of Polymethyl Methacrylates

Methyl propanoate, an important precursor for polymethyl methacrylates, was investigated using Baeyer-Villiger monooxygenases (BVMOs) in a study by van Beek et al. (2014) in "Chemical Communications". This research showed that BVMOs can produce methyl propanoate, indicating its potential in industrial applications (van Beek et al., 2014).

Synthesis of Alkaloids

In a study by Davies et al. (2018) in the "Journal of Natural Products", the asymmetric syntheses of Hancock alkaloids were achieved, using a compound structurally related to methyl 2-(2-bromophenyl)propanoate. These syntheses contribute to the development of complex organic compounds with potential pharmacological applications (Davies et al., 2018).

Synthesis of Selenium and Tellurium Derivatives

Singh et al. (2018) in the "Journal of Organometallic Chemistry" explored the synthesis of selenium and tellurium derivatives using methyl 2-(2-bromoacetamido)propanoate. This research provides insights into the formation of organometallic compounds for potential use in various chemical applications (Singh et al., 2018).

Enantioseparation of Isomeric Acids

A study by Jin et al. (2020) in the "Journal of Chromatography A" focused on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids. This research is significant in the field of chirality, which is crucial in pharmaceutical and chemical research (Jin et al., 2020).

Wirkmechanismus

The mechanism of action of “Methyl 2-(2-bromophenyl)propanoate” in chemical reactions often involves the bromine atom acting as a leaving group or the ester group undergoing nucleophilic attack . In a base-mediated decarboxylative annulation with ynones, the reaction proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .

Eigenschaften

IUPAC Name |

methyl 2-(2-bromophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRRZBSMJSVWMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-bromophenyl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)

![5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2398013.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2398028.png)

![1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide](/img/structure/B2398030.png)

![9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2398031.png)